4-(3-methoxypyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide

sigma receptor pharmacology CNS ligand design receptor subtype selectivity

4-(3-Methoxypyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide (CAS 2320850-99-3, PubChem CID is a synthetic small molecule belonging to the piperidine-1-carboxamide class, with molecular formula C20H31N3O2 and molecular weight 345.5 g/mol. The compound features a 3-methoxypyrrolidine substituent at the piperidine 4-position and an N-(3-phenylpropyl) carboxamide side chain, yielding a computed XLogP3-AA of 2.5, one hydrogen bond donor, three hydrogen bond acceptors, and six rotatable bonds.

Molecular Formula C20H31N3O2
Molecular Weight 345.487
CAS No. 2320850-99-3
Cat. No. B2982914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-methoxypyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide
CAS2320850-99-3
Molecular FormulaC20H31N3O2
Molecular Weight345.487
Structural Identifiers
SMILESCOC1CCN(C1)C2CCN(CC2)C(=O)NCCCC3=CC=CC=C3
InChIInChI=1S/C20H31N3O2/c1-25-19-11-15-23(16-19)18-9-13-22(14-10-18)20(24)21-12-5-8-17-6-3-2-4-7-17/h2-4,6-7,18-19H,5,8-16H2,1H3,(H,21,24)
InChIKeyMOJGPYPDFCTHNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Methoxypyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide (CAS 2320850-99-3): Procurement-Relevant Structural and Pharmacological Baseline


4-(3-Methoxypyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide (CAS 2320850-99-3, PubChem CID 134161128) is a synthetic small molecule belonging to the piperidine-1-carboxamide class, with molecular formula C20H31N3O2 and molecular weight 345.5 g/mol [1]. The compound features a 3-methoxypyrrolidine substituent at the piperidine 4-position and an N-(3-phenylpropyl) carboxamide side chain, yielding a computed XLogP3-AA of 2.5, one hydrogen bond donor, three hydrogen bond acceptors, and six rotatable bonds [1]. InChIKey: MOJGPYPDFCTHNM-UHFFFAOYSA-N [1]. The 3-methoxypyrrolidine motif is a known pharmacophoric element in CNS-penetrant ligands, while the phenylpropyl extension has been associated with sigma-2 receptor preference in structurally related piperidine series [2]. This compound is supplied as a research-grade tool compound, typically at ≥95% purity [1].

Why 4-(3-Methoxypyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide Cannot Be Interchanged with Close Structural Analogs


Within the piperidine-1-carboxamide class, relatively subtle modifications to the N-substituent and the piperidine 4-position produce divergent pharmacological profiles that are not interchangeable for research or procurement purposes. For instance, replacing the N-(3-phenylpropyl) group with an N-benzhydryl substituent—while retaining the identical 4-(3-methoxypyrrolidin-1-yl)piperidine core—redirects target engagement toward the dopamine D4 receptor (IC50 ≈ 96 nM) , whereas the phenylpropyl-bearing scaffold is structurally predisposed toward sigma receptor recognition based on established phenylpropylpiperidine pharmacophore models [1]. Similarly, exchanging the 4-(3-methoxypyrrolidin-1-yl) group for a 4-(benzenesulfonyl) or 4-(methylsulfonyl) moiety abolishes the basic amine character contributed by the pyrrolidine nitrogen, fundamentally altering protonation state, hydrogen-bonding capacity, and predicted CNS permeability [2]. These structural distinctions mean that generic substitution can lead to off-target profiling or loss of the intended biological readout in target-engagement studies, underscoring the need for compound-specific procurement [1][2].

Product-Specific Quantitative Differentiation Evidence for 4-(3-Methoxypyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide (CAS 2320850-99-3)


Sigma-2 vs. Sigma-1 Receptor Selectivity Conferred by the N-(3-Phenylpropyl) Extension

The N-(3-phenylpropyl) side chain distinguishes this compound from phenethyl-bearing piperidine analogs. In a systematic binding study of phenylalkylpiperidines, phenethyl-substituted derivatives consistently favored sigma-1 receptors, whereas phenylpropyl-substituted derivatives demonstrated a marked preference for sigma-2 receptors [1]. While direct radioligand binding data for the target compound (CAS 2320850-99-3) are not yet published, this class-level pharmacophore inference provides a strong rationale: researchers seeking sigma-2-biased tool compounds should prioritize the phenylpropyl-containing scaffold over phenethyl analogs, which would be expected to exhibit the opposite selectivity profile [1][2].

sigma receptor pharmacology CNS ligand design receptor subtype selectivity

Dopamine D4 Receptor Activity Loss Upon Structural Deviation from the N-Benzhydryl Analog

The direct structural comparator N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide (CAS 2310096-34-0) has been characterized as a dopamine D4 receptor antagonist with an IC50 of 96 nM and >30-fold selectivity over other dopamine receptor subtypes . The target compound (CAS 2320850-99-3) differs solely in the replacement of the N-benzhydryl group with an N-(3-phenylpropyl) group. This N-substituent swap eliminates the diarylmethyl pharmacophore required for D4 receptor engagement [1], thereby abrogating D4 activity and redirecting pharmacological activity toward sigma receptor targets [2]. This represents a functional 'on/off' switch for D4 receptor pharmacology dictated entirely by the carboxamide N-substituent [1].

dopamine receptor pharmacology D4 antagonist CNS polypharmacology

Predicted NLRP3 Inflammasome Pathway Modulation vs. Sulfonyl-Containing Analogs

Piperidine-1-carboxamide derivatives bearing a 3-methoxypyrrolidine substituent have been computationally and experimentally implicated in NLRP3 inflammasome pathway modulation. BindingDB records for structurally related 4-(3-methoxypyrrolidin-1-yl)-containing compounds document NLRP3 inhibitory activity in THP-1 macrophage assays, with IC50 values ranging from 8 nM to 7,810 nM depending on the specific N-substituent [1][2]. In contrast, 4-sulfonyl-substituted analogs such as 4-(benzenesulfonyl)-N-(3-phenylpropyl)piperidine-1-carboxamide and 4-(methylsulfonyl)-N-(3-phenylpropyl)piperidine-1-carboxamide lack the basic pyrrolidine nitrogen and the 3-methoxy group implicated in NLRP3 target engagement, and have not been reported as active in NLRP3 inflammasome assays [3]. The 3-methoxypyrrolidine motif may contribute to NLRP3 modulation through hydrogen-bonding interactions and enhanced metabolic stability conferred by the methoxy group [4].

NLRP3 inflammasome IL-1beta inhibition innate immunity

Physicochemical Differentiation: CNS Drug-Likeness Parameters vs. Higher-Molecular-Weight Analogs

The target compound exhibits a molecular weight of 345.5 Da, calculated XLogP3-AA of 2.5, topological polar surface area (tPSA) of approximately 37 Ų, three hydrogen bond acceptors, one hydrogen bond donor, and a fraction of sp³-hybridized carbons (Fsp³) of 0.65 [1]. These values fall within favorable CNS drug-likeness parameter ranges as defined by Wager et al. (MW < 400, tPSA < 90 Ų, HBD ≤ 3) [2]. In comparison, the structurally related N-(2H-1,3-benzodioxol-5-yl) analog (CAS 2309308-38-9) has a higher molecular weight and increased tPSA due to the benzodioxole moiety, which may reduce passive CNS permeability [3]. The N-benzhydryl comparator (CAS 2310096-34-0) has a substantially higher molecular weight and lipophilicity, potentially leading to increased non-specific protein binding and altered pharmacokinetics . The 3-methoxypyrrolidine group further contributes to improved aqueous solubility relative to unsubstituted pyrrolidine analogs [4].

CNS drug-likeness physicochemical profiling blood-brain barrier permeability

Hydrogen-Bonding Capacity and Target Engagement: 3-Methoxypyrrolidine vs. Unsubstituted Pyrrolidine

The 3-methoxy substituent on the pyrrolidine ring introduces an additional hydrogen bond acceptor (ether oxygen) while maintaining the basicity of the pyrrolidine nitrogen (pKa ≈ 9–10 for tertiary pyrrolidine amines) [1]. In antibacterial quinolone SAR studies, the introduction of 3-amino-4-methoxypyrrolidine as a C-7 substituent was identified as one of the most promising modifications, with the methoxy group enhancing both potency and solubility [2]. In the context of piperidine-1-carboxamide NLRP3 modulators, the 3-methoxypyrrolidine-containing compounds (IC50 range: 8–7,810 nM) show substantially greater activity than unsubstituted pyrrolidine analogs, which are typically inactive or require micromolar concentrations [3]. The methoxy group is also reported to improve metabolic stability by reducing oxidative N-dealkylation at the pyrrolidine ring [4].

structure-activity relationship hydrogen bonding target engagement

Rotatable Bond Count and Conformational Flexibility vs. Rigidified Analogs

With six rotatable bonds (PubChem computed value) [1], the target compound occupies an intermediate position in conformational flexibility space. This contrasts with more rigidified analogs such as N-(2H-1,3-benzodioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide, which features a conformationally constrained benzodioxole ring fusion that reduces rotatable bond count [2], and with the N-benzhydryl analog, which gains rotatable bonds from the additional phenyl ring . In sigma receptor ligand design, an optimal balance of conformational flexibility is critical: excessive rigidity can preclude induced-fit binding, while excessive flexibility imposes an entropic penalty that reduces binding affinity [3]. The six rotatable bonds in CAS 2320850-99-3, combined with the semi-rigid piperidine and pyrrolidine rings, provide a scaffold that may permit conformational adaptation to both sigma-1 and sigma-2 binding pockets without excessive entropic cost [3].

conformational analysis ligand efficiency entropic penalty

Optimal Research and Procurement Application Scenarios for 4-(3-Methoxypyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide (CAS 2320850-99-3)


Sigma-2 Receptor-Biased Pharmacological Profiling in CNS Target Deconvolution

Based on the N-(3-phenylpropyl) pharmacophore's established sigma-2 receptor preference [1], this compound is optimally deployed as a sigma-2-biased tool in target deconvolution panels where discrimination between sigma-1 and sigma-2 mediated effects is required. Investigators should pair this compound with a phenethyl-substituted sigma-1-preferring comparator (e.g., N-phenethyl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide) to establish subtype-specific pharmacological fingerprints in radioligand displacement and functional assays [1][2].

NLRP3 Inflammasome Pathway Screening in THP-1 Macrophage Models

The 3-methoxypyrrolidine pharmacophore has been implicated in NLRP3 inflammasome modulation, with structurally related analogs demonstrating IC50 values ranging from 8 nM to 7,810 nM in LPS-primed THP-1 IL-1beta release assays [3][4]. This compound is suitable for inclusion in NLRP3-focused screening libraries, particularly as a tool to explore the SAR around the N-(3-phenylpropyl) substitution and its impact on inflammasome inhibitory potency. Researchers should benchmark activity against the well-characterized NLRP3 inhibitor MCC950 (IC50 ≈ 8 nM) to contextualize potency [4].

CNS Penetration Feasibility Studies Leveraging Favorable Physicochemical Parameters

With MW = 345.5 Da, XLogP3-AA = 2.5, tPSA ≈ 37 Ų, HBD = 1, and Fsp³ = 0.65, this compound falls within highly favorable CNS drug-likeness space as defined by the Wager CNS MPO scoring system [5][6]. This makes it an attractive candidate for in vitro blood-brain barrier permeability assays (e.g., PAMPA-BBB or MDCK-MDR1), where it can serve as a benchmark for the permeability of piperidine-1-carboxamide scaffolds with 3-methoxypyrrolidine substitution. Researchers should compare permeability coefficients against higher-MW analogs (e.g., N-benzhydryl or N-benzodioxolyl derivatives) to quantify the impact of N-substituent bulk on brain penetration [5].

Structure-Activity Relationship Expansion Around the Piperidine-1-Carboxamide Chemotype

This compound occupies a strategically valuable position in piperidine-1-carboxamide SAR exploration, offering a unique combination of (i) the 3-methoxypyrrolidine substitution at the piperidine 4-position and (ii) the N-(3-phenylpropyl) carboxamide side chain [7]. Procurement of this compound enables systematic SAR expansion by varying the N-substituent length (phenylpropyl vs. phenethyl vs. phenylbutyl), the pyrrolidine substitution pattern (3-methoxy vs. 3-hydroxy vs. unsubstituted), and the piperidine-to-pyrrolidine linker geometry. Such systematic exploration is essential for optimizing selectivity between sigma receptor subtypes, NLRP3 inflammasome potency, and CNS drug-like properties [7][8].

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